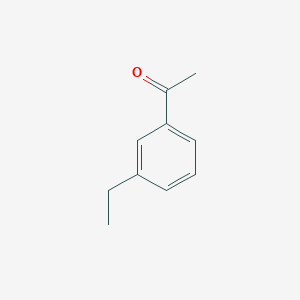

3-乙基苯乙酮

描述

3-Ethylacetophenone, also known as 1-(3-ethylphenyl)ethanone, is a chemical compound . It is stored at room temperature .

Molecular Structure Analysis

The molecular formula of 3-Ethylacetophenone is C10H12O . The InChI code is 1S/C10H12O/c1-3-9-5-4-6-10(7-9)8(2)11/h4-7H,3H2,1-2H3 and the InChI key is ZRYRILAFFDKOPB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Ethylacetophenone has a density of approximately 1.0 g/cm³ . Its boiling point is around 236.7°C at 760 mmHg . The compound has a molar refractivity of 45.8±0.3 cm³ . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 2 freely rotating bonds .科学研究应用

Biological Properties

3-Ethylacetophenone, like its parent compound acetophenone, is a metabolite involved in multiple interactions with various microorganisms . Each metabolite, regardless of its molecular simplicity or complexity, has a mission or function in the organism biosynthesizing it .

Allelochemical Interactions

3-Ethylacetophenone may also play a role in allelochemical interactions, which are chemical interactions between different species . These interactions can influence the growth and development of organisms, and are a key area of study in ecology .

Chemical Synthesis

3-Ethylacetophenone can be used in the synthesis of many heterocyclic compounds . Heterocyclic compounds are a class of organic compounds that contain a ring structure made up of at least two different elements, one of which is carbon .

Multicomponent Reactions

Acetophenone and its derivatives, including 3-Ethylacetophenone, are ideal synthons for multicomponent reactions, including three- and four-component reactions . These reactions are a type of chemical reaction where three or more reactants combine to form a product .

α-Bromination Reaction

The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .

Pharmaceutical Applications

3-Ethylacetophenone, as a derivative of acetophenone, can be used in the production of pharmaceuticals . The bromination reaction of carbonyl compounds, such as 3-Ethylacetophenone, is a crucial aspect of organic chemistry .

Pesticide Production

3-Ethylacetophenone can also be used in the production of pesticides . The α-brominated products derived from bromoacetophenone find extensive applications in the production of pesticides .

Chemical Innovation Experiment

The bromination of various acetophenone derivatives, including 3-Ethylacetophenone, was investigated by employing pyridine hydrobromide perbromide as the brominating agent . This innovative experiment exhibits significant advantages in terms of safety, high yield, cost-effectiveness, and repeatability .

作用机制

Target of Action

3-Ethylacetophenone is a ketone organic compound . It is used as an organic intermediate in various chemical reactions . The primary targets of 3-Ethylacetophenone are the reactants in these chemical reactions. It interacts with these reactants to form different heterocyclic compounds .

Mode of Action

3-Ethylacetophenone interacts with its targets through chemical reactions. For instance, it can undergo a nucleophilic attack by the electron on positively charged bromine ions, resulting in the formation of a new compound through the creation of a carbon-oxygen double bond .

Biochemical Pathways

3-Ethylacetophenone is involved in the synthesis of many heterocyclic compounds . It is used as a starting material in the synthesis of various heterocyclic compounds including fused and five-, six-, seven-membered rings via multicomponent reactions .

Result of Action

The result of 3-Ethylacetophenone’s action is the formation of various heterocyclic compounds . These compounds can have different properties and uses, depending on the specific reactions and conditions.

Action Environment

The action, efficacy, and stability of 3-Ethylacetophenone can be influenced by various environmental factors. These include the temperature, pH, and presence of other reactants or catalysts in the reaction environment. For instance, one method for the preparation of acetophenone involves the reaction of aryl triflates with a mixture of SnMe4, Pd(0), and CO in the presence of Et3N in DMF at 60°C .

属性

IUPAC Name |

1-(3-ethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-9-5-4-6-10(7-9)8(2)11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYRILAFFDKOPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177223 | |

| Record name | Acetophenone, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethylacetophenone | |

CAS RN |

22699-70-3 | |

| Record name | Acetophenone, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022699703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

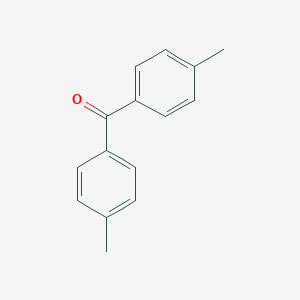

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-Ethylacetophenone in the context of plant-insect interactions?

A: 3-Ethylacetophenone is a volatile organic compound emitted by plants, particularly in response to infestation by herbivores like aphids. [, ] This compound acts as an indirect defense mechanism for the plant by attracting natural enemies of the herbivores, such as the lacewing Chrysopa cognata. [, ]

Q2: How was the role of 3-Ethylacetophenone in attracting Chrysopa cognata confirmed?

A: Studies utilized a Y-tube olfactometer bioassay to assess the behavioral response of C. cognata to various volatile stimuli. [, ] The results demonstrated a significant preference among male C. cognata for the odor of green pepper plants infested with Aphis gossypii compared to uninfested plants or clean air. [, ] Further analysis using Gas Chromatography-Electroantennographic Detection (GC-EAD) confirmed that C. cognata antennae displayed electrophysiological responses to volatiles collected from infested plants, with 3-Ethylacetophenone identified as one of the key active compounds. [, ]

Q3: Does 3-Ethylacetophenone act alone in attracting C. cognata, or are other compounds involved?

A: While 3-Ethylacetophenone plays a significant role, research suggests it functions as part of a complex blend of volatiles. [, ] Other compounds identified in the volatile profile of aphid-infested plants, such as 4-Ethylacetophenone and 3-Ethylbenzaldehyde, were also found to influence the attractiveness of C. cognata to potential prey. [, ] Interestingly, some compounds emitted by C. cognata themselves, like (Z,Z)-4,7-Tridecadiene, were observed to modulate the attractiveness of the plant volatiles. [, ] This highlights the intricate chemical communication system mediating interactions between plants, herbivores, and their natural enemies.

Q4: What are the potential implications of understanding the role of 3-Ethylacetophenone in pest management?

A: Deeper insight into the role of 3-Ethylacetophenone and other plant volatiles could pave the way for developing novel pest control strategies. [, ] For instance, manipulating the emission of these compounds in crops could enhance their attractiveness to beneficial insects like C. cognata, leading to a more sustainable approach to pest management by reducing reliance on synthetic pesticides. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sarcosine, [glycine 1-14C]](/img/structure/B146759.png)